molecular formula C22H19ClN4O3 B5002804 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B5002804
M. Wt: 422.9 g/mol
InChI Key: OIROZWXBPUMDHG-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a benzotriazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Chlorination: The chloro group is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the benzotriazole moiety with the benzamide backbone under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzoic acid.

    Reduction: Formation of 2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide.

    Substitution: Formation of 5-azido-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide

Uniqueness

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-10-19-20(26-27(25-19)15-5-7-16(29-2)8-6-15)12-18(13)24-22(28)17-11-14(23)4-9-21(17)30-3/h4-12H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIROZWXBPUMDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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